3-(2-Chloro-5-fluoropyridin-4-YL)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloro-5-fluoropyridin-4-YL)propan-1-amine is a chemical compound that belongs to the class of fluorinated pyridines. These compounds are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring
Vorbereitungsmethoden
The synthesis of 3-(2-Chloro-5-fluoropyridin-4-YL)propan-1-amine typically involves nucleophilic substitution reactions. One common method is the reaction of 2-chloro-5-fluoropyridine with 3-aminopropanol in the presence of a base such as potassium carbonate . The reaction conditions usually involve heating the mixture in a suitable solvent like dimethylformamide (DMF) to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Analyse Chemischer Reaktionen
3-(2-Chloro-5-fluoropyridin-4-YL)propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the molecule.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2-Chloro-5-fluoropyridin-4-YL)propan-1-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(2-Chloro-5-fluoropyridin-4-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine and chlorine atoms in the pyridine ring enhances its ability to interact with biological molecules, potentially inhibiting or modifying their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
3-(2-Chloro-5-fluoropyridin-4-YL)propan-1-amine can be compared with other similar compounds, such as:
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol:
3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol: The presence of a methyl group instead of a fluorine atom changes its chemical properties and uses.
3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol:
The uniqueness of this compound lies in its specific combination of substituents, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
1393553-58-6 |
---|---|
Molekularformel |
C8H10ClFN2 |
Molekulargewicht |
188.63 g/mol |
IUPAC-Name |
3-(2-chloro-5-fluoropyridin-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H10ClFN2/c9-8-4-6(2-1-3-11)7(10)5-12-8/h4-5H,1-3,11H2 |
InChI-Schlüssel |
SIHZUEMCQAHTBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1Cl)F)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.